molecular formula C7H8N2 B069400 1,4-Bis(ethenyl)imidazole CAS No. 169327-69-9

1,4-Bis(ethenyl)imidazole

Cat. No.: B069400
CAS No.: 169327-69-9
M. Wt: 120.15 g/mol
InChI Key: JWUZTVZYEWXPMA-UHFFFAOYSA-N
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Description

1,4-Bis(ethenyl)imidazole is a bis-heterocyclic compound featuring two imidazole rings connected via ethenyl (–CH=CH–) linkers. The ethenyl linker confers rigidity and conjugation, which may enhance electronic properties, making it suitable for coordination chemistry and materials science applications. However, direct crystallographic or spectroscopic data for this compound are absent in the evidence, necessitating inferences from structurally related bis-imidazole derivatives.

Properties

CAS No.

169327-69-9

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

1,4-bis(ethenyl)imidazole

InChI

InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2

InChI Key

JWUZTVZYEWXPMA-UHFFFAOYSA-N

SMILES

C=CC1=CN(C=N1)C=C

Canonical SMILES

C=CC1=CN(C=N1)C=C

Synonyms

1H-Imidazole,1,4-diethenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bis-Imidazole Compounds

1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene

  • Structure : A benzene ring bridges two benzimidazole groups, creating a planar, rigid framework .
  • Properties: High thermal stability due to aromatic stacking. Limited solubility in polar solvents, attributed to strong π-π interactions.
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysis .

1,4-Di(1H-imidazol-1-yl)butane (DImB)

  • Structure : A flexible butane chain (–CH₂–CH₂–CH₂–CH₂–) links two imidazole rings .
  • Properties :
    • Enhanced solubility in water and alcohols due to flexible aliphatic linker.
    • Lower thermal stability (decomposition at ~200°C) compared to aromatic-linked analogs.
  • Applications : Serves as a building block for supramolecular polymers and hydrate-stabilized coordination complexes .

1,4-Bis[2-(pyridyl)ethenyl]benzene (bpeb)

  • Structure : A benzene core with ethenyl-linked pyridyl groups, analogous to 1,4-bis(ethenyl)imidazole but with pyridine instead of imidazole .
  • Properties :
    • Extended conjugation enables luminescence and charge-transfer properties.
    • Forms porous MOFs with zinc, exhibiting gas storage capabilities .

Ethylene Bis-Imidazole Derivatives

  • Structure : Ethylene (–CH₂–CH₂–) spacer between imidazole rings, synthesized via bromination and amination reactions .
  • Properties :
    • Moderate rigidity compared to ethenyl-linked derivatives.
    • Demonstrated antineoplastic activity in preclinical studies, particularly against P388 leukemia .

Comparative Data Table

Compound Linker Type Thermal Stability (°C) Solubility Key Applications References
This compound Ethenyl (–CH=CH–) Not reported Likely low Coordination polymers (inferred)
1,4-Bis(benzimidazolyl)benzene Benzene >300 Low (apolar solvents) MOFs, catalysis
1,4-Di(imidazolyl)butane Butane ~200 (decomposition) High (water, alcohols) Supramolecular polymers
Ethylene bis-imidazole Ethylene 180–220 Moderate (DMSO, DMF) Anticancer agents

Key Research Findings

  • Coordination Chemistry : Bis-imidazoles with rigid linkers (e.g., benzene or ethenyl) exhibit superior performance in MOFs due to stable metal-ligand bonds and predictable geometries. For example, zinc-based MOFs using bpeb (ethenyl-linked) show reversible gas adsorption , while cadmium frameworks with benzimidazole derivatives display photoluminescence .
  • Catalytic Applications : 1,4-Butanediyl-bis(imidazole) (bbi) in molybdate hybrids catalyzes olefin epoxidation with H₂O₂, achieving >90% yield and recyclability without deactivation .
  • Biological Activity: Ethylene bis-imidazoles demonstrate selective cytotoxicity, with IC₅₀ values in the nanomolar range for leukemia cells, attributed to DNA intercalation .

Structural and Functional Insights

  • Rigidity vs. Flexibility : Ethenyl and benzene linkers enhance structural rigidity, favoring applications in electronics and catalysis. Flexible linkers (butane, ethylene) improve solubility and adaptability in biological systems .
  • Electronic Effects: Conjugated linkers (ethenyl, benzene) enable charge delocalization, critical for optoelectronic properties. Non-conjugated linkers limit such effects but improve synthetic versatility .

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